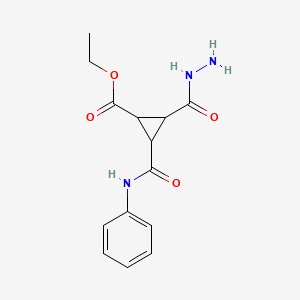

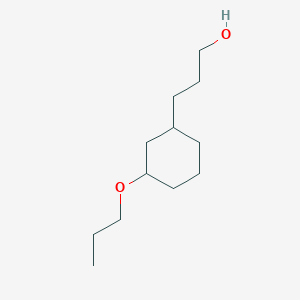

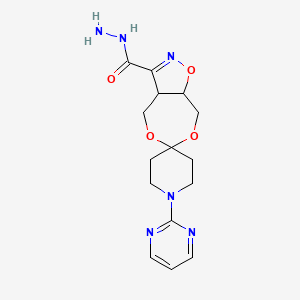

![molecular formula C20H13NO5S B2401541 methyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 477556-21-1](/img/structure/B2401541.png)

methyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate, also known as MOCBC, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of chromene derivatives and has been synthesized using various methods.

科学的研究の応用

Synthesis of Functionalized Chromeno[4,3-b]pyridine Derivatives

This compound is used in the synthesis of functionalized chromeno[4,3-b]pyridine derivatives . This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .

Biological Activities of 2H/4H-Chromenes

2H/4H-chromenes, which include this compound, have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Industrial Chemistry and Material Science Applications

Thiophene derivatives, including this compound, are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Unexpected Conversion of Chromone-2-carboxylic Acid

This compound has been involved in an unusual conversion of chromone-2-carboxylic acid into two unexpected and novel compounds .

Synthesis and Characterization of Novel Chromones and Chromanones Derivatives

This compound is used in the synthesis and characterization of some novel chromones and chromanones derivatives . The compound having 3-chloropropane sulfonyl type linkage has shown good activity against bacterial strains .

Antioxidant Activity of Coumarinyl Chalcones

This compound is used in the synthesis of coumarinyl chalcones, which have significant antioxidant potential .

Synthesis of New Antimicrobial Compounds

A number of new compounds were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . This compound is likely involved in these reactions.

作用機序

Target of Action

The primary targets of the compound “methyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate” are currently unknown

Mode of Action

It’s known that the compound undergoes transformations in the presence of pentacarbonyliron and hmpa in benzene and toluene . The probable mechanism of these transformations has been proposed, but further studies are required to confirm this and to understand how these transformations influence the compound’s interaction with its targets .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body

特性

IUPAC Name |

methyl 3-[(4-oxochromene-3-carbonyl)amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO5S/c1-25-20(24)18-16(12-7-3-5-9-15(12)27-18)21-19(23)13-10-26-14-8-4-2-6-11(14)17(13)22/h2-10H,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQOXQXVYPIRPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=COC4=CC=CC=C4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

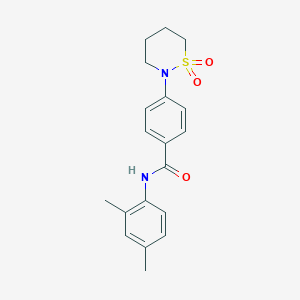

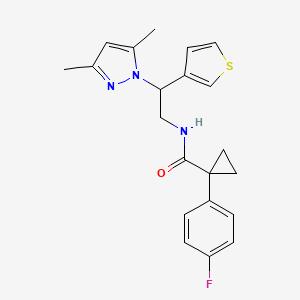

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-phenylacetamide](/img/structure/B2401459.png)

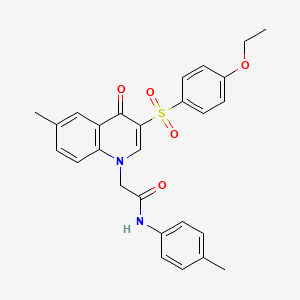

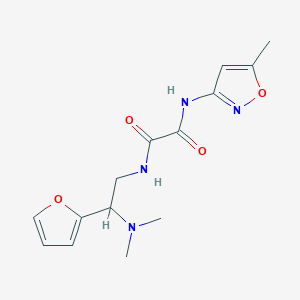

![N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2401461.png)

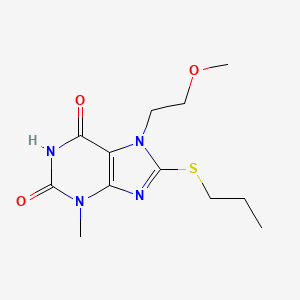

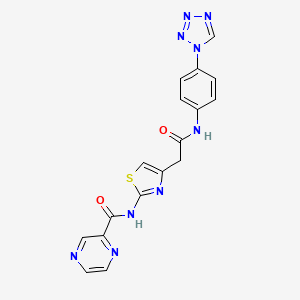

![1-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2401468.png)

![4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2401474.png)